molecular formula C6H8F2O2 B6282803 (3E)-4-ethoxy-1,1-difluorobut-3-en-2-one CAS No. 285135-89-9

(3E)-4-ethoxy-1,1-difluorobut-3-en-2-one

Cat. No.: B6282803
CAS No.: 285135-89-9
M. Wt: 150.1
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Description

(3E)-4-ethoxy-1,1-difluorobut-3-en-2-one is an organic compound characterized by the presence of an ethoxy group, two fluorine atoms, and a conjugated enone system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-ethoxy-1,1-difluorobut-3-en-2-one typically involves the reaction of ethyl vinyl ether with difluoromethyl ketone under specific conditions. The reaction is carried out in the presence of a base, such as potassium tert-butoxide, to facilitate the formation of the enone system. The reaction is typically conducted at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance the efficiency and yield of the compound. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-ethoxy-1,1-difluorobut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone system to saturated ketones or alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, saturated ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3E)-4-ethoxy-1,1-difluorobut-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-4-ethoxy-1,1-difluorobut-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s enone system can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3E)-4-ethoxy-1,1-difluorobut-3-en-2-one: shares similarities with other enone compounds, such as chalcones and α,β-unsaturated ketones.

    Difluoromethyl ketones: Compounds with similar fluorine substitution patterns.

Uniqueness

The presence of both ethoxy and difluoromethyl groups in this compound distinguishes it from other enone compounds

Properties

CAS No.

285135-89-9

Molecular Formula

C6H8F2O2

Molecular Weight

150.1

Purity

95

Origin of Product

United States

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